
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by a 2,4-dinitrophenyl group and a 1-phenylethenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene typically involves the reaction of 2,4-dinitroaniline with cinnamaldehyde under specific conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes diazotization and coupling to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the diazene linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
化学反応の分析
Types of Reactions: (E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Formation of (E)-1-(2,4-diaminophenyl)-2-(1-phenylethenyl)diazene.
Substitution: Various substituted derivatives depending on the substituents introduced.
Oxidation: Formation of oxidized derivatives with altered functional groups.
科学的研究の応用
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazene group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The nitro groups can also undergo reduction to form reactive species that interact with cellular components, potentially leading to therapeutic effects.
類似化合物との比較
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethyl)diazene: Similar structure but with a phenylethyl group instead of a phenylethenyl group.
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethynyl)diazene: Similar structure but with a phenylethynyl group instead of a phenylethenyl group.
(E)-1-(2,4-Dinitrophenyl)-2-(1-phenylpropyl)diazene: Similar structure but with a phenylpropyl group instead of a phenylethenyl group.
Uniqueness: (E)-1-(2,4-Dinitrophenyl)-2-(1-phenylethenyl)diazene is unique due to the presence of both the 2,4-dinitrophenyl group and the 1-phenylethenyl group, which confer distinct chemical and biological properties
特性
CAS番号 |
61145-12-8 |
|---|---|
分子式 |
C14H10N4O4 |
分子量 |
298.25 g/mol |
IUPAC名 |
(2,4-dinitrophenyl)-(1-phenylethenyl)diazene |
InChI |
InChI=1S/C14H10N4O4/c1-10(11-5-3-2-4-6-11)15-16-13-8-7-12(17(19)20)9-14(13)18(21)22/h2-9H,1H2 |
InChIキー |
XUBKURLYDKFFJT-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=CC=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)

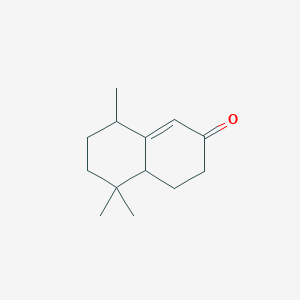
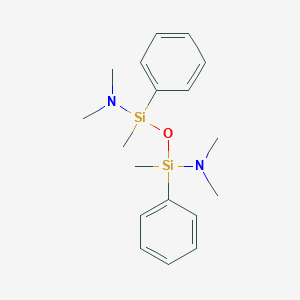
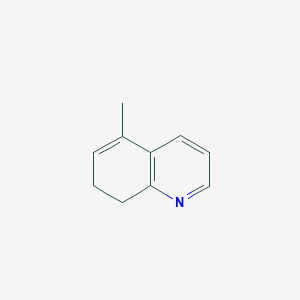
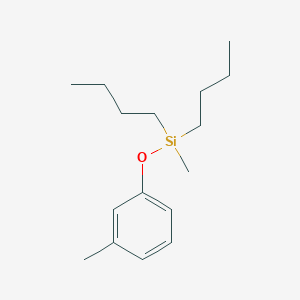
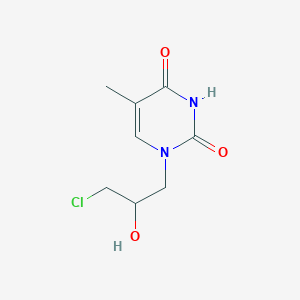
![Methyl 2-[(chloroacetyl)oxy]benzoate](/img/structure/B14602109.png)

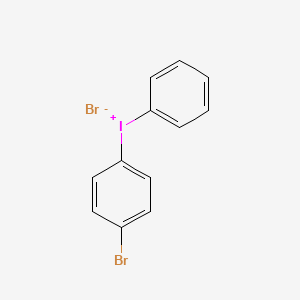

![2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B14602149.png)
![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)
